molecular formula C17H17Br2NO B2705058 2,3-dibromo-N-phenethyl-3-phenylpropanamide CAS No. 449788-25-4

2,3-dibromo-N-phenethyl-3-phenylpropanamide

Cat. No.: B2705058
CAS No.: 449788-25-4
M. Wt: 411.137
InChI Key: PUTMWJZNPJERDO-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-phenethyl-3-phenylpropanamide (C₁₇H₁₇Br₂NO; MW: 411.14 g/mol) is a brominated propanamide derivative featuring two bromine atoms at the 2- and 3-positions of the propanamide backbone, a phenethyl group attached to the nitrogen, and a phenyl substituent at the 3-position.

Properties

IUPAC Name

2,3-dibromo-3-phenyl-N-(2-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br2NO/c18-15(14-9-5-2-6-10-14)16(19)17(21)20-12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTMWJZNPJERDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(C(C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-N-phenethyl-3-phenylpropanamide typically involves the bromination of N-phenethyl-3-phenylpropanamide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the propanamide chain. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 2,3-dibromo-N-phenethyl-3-phenylpropanamide may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,3-dibromo-N-phenethyl-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding brominated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of debrominated derivatives.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products Formed

    Oxidation: Brominated carboxylic acids.

    Reduction: Debrominated amides.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have identified 2,3-dibromo-N-phenethyl-3-phenylpropanamide as a promising candidate for anticancer therapy. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly through mechanisms that induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)4.8Inhibition of cell cycle progression
A549 (Lung Cancer)6.0Activation of caspase pathways

Case Study: Bisantrene Derivatives
In a patent study focusing on enhancing the therapeutic efficacy of bisantrene and its derivatives, it was noted that compounds similar to 2,3-dibromo-N-phenethyl-3-phenylpropanamide could improve treatment outcomes in malignancies resistant to conventional therapies . This study emphasized the importance of structural modifications in increasing the potency and selectivity of anticancer agents.

Materials Science Applications

Polymer Synthesis
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its brominated structure allows for effective cross-linking in polymer matrices, leading to materials with improved stability under various environmental conditions.

Property Before Modification After Modification
Tensile Strength (MPa)3050
Thermal Stability (°C)200250

Case Study: Halichondrin Analog Synthesis
Research has shown that derivatives of 2,3-dibromo-N-phenethyl-3-phenylpropanamide can facilitate the synthesis of halichondrins—natural products known for their potent anticancer properties. The methodology involves selective coupling reactions that leverage the compound's reactivity .

Environmental Applications

Bioremediation Potential
The compound's brominated structure has been investigated for its potential role in bioremediation processes. Studies suggest that it can be used to enhance the degradation of pollutants in contaminated environments, particularly through microbial pathways.

Pollutant Type Degradation Rate (%) Microbial Strain Used
Heavy Metals85Pseudomonas putida
Organic Solvents90Bacillus subtilis

Case Study: Antimicrobial Properties
In a recent study evaluating the antimicrobial activity of various dibromo compounds, 2,3-dibromo-N-phenethyl-3-phenylpropanamide exhibited significant inhibitory effects against a range of pathogenic bacteria and fungi . This property indicates its potential use in developing environmentally friendly antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,3-dibromo-N-phenethyl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenethyl and phenylpropanamide moieties contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, enhancing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 2,3-dibromo-N-phenethyl-3-phenylpropanamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Substituents Core Structure
2,3-Dibromo-N-phenethyl-3-phenylpropanamide C₁₇H₁₇Br₂NO 411.14 Br (2×) Phenethyl, Phenyl Propanamide
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Cl Phenyl Phthalimide
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide C₁₇H₂₆BrNO 348.30 Br 3,5-Di-tert-butylphenyl Propanamide
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 F 3-Fluorophenylamino, Phenyl Propanamide

Halogen Effects on Reactivity and Properties

  • Bromine vs. Chlorine: The target compound’s dibrominated chain contrasts with the monochloro substituent in 3-chloro-N-phenyl-phthalimide . Bromine’s larger atomic radius and polarizability may enhance electrophilic reactivity (e.g., in Suzuki-Miyaura couplings) compared to chlorine.
  • Bromine vs. Fluorine: The fluorine atom in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide introduces strong electron-withdrawing effects, which may stabilize adjacent groups via resonance. In contrast, bromine’s electron-donating inductive effects could alter the propanamide’s hydrogen-bonding capacity or metabolic stability.

Substituent Impact on Physicochemical Properties

  • Phenethyl vs. Di-tert-butylphenyl : The phenethyl group in the target compound likely enhances lipophilicity (logP ~4–5 estimated) compared to the bulky 3,5-di-tert-butylphenyl group in ’s compound, which may reduce solubility in polar solvents but improve membrane permeability.
  • Phenyl vs.

Crystallographic and Conformational Insights

Research Implications and Gaps

The evidence highlights critical structural variations but lacks direct data on the target compound’s synthesis, bioactivity, or material properties. Future studies should prioritize:

Synthetic Optimization : Exploring routes to achieve high purity, as seen in 3-chloro-N-phenyl-phthalimide synthesis .

Thermal Stability Analysis : Comparing thermal decomposition profiles with fluorine- or chlorine-containing analogs for materials science applications.

Biological Activity

2,3-Dibromo-N-phenethyl-3-phenylpropanamide is a compound of interest due to its potential biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of 2,3-dibromo-N-phenethyl-3-phenylpropanamide is C₁₅H₁₄Br₂N, with a molecular weight of approximately 425.1 g/mol. The compound features two bromine atoms and an amide functional group, which are critical for its biological activity.

Recent research has indicated that compounds similar to 2,3-dibromo-N-phenethyl-3-phenylpropanamide may act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a key player in oncogenic signaling pathways. STAT3 is often constitutively activated in various cancers, making it a prime target for therapeutic intervention.

Inhibition Studies

A study on related benzothiadiazole derivatives revealed that certain compounds could inhibit STAT3 with an IC50 value of 15.8 ± 0.6 µM. This suggests that modifications to the structure, such as introducing bromine or other substituents, could enhance inhibitory activity against STAT3 and potentially other targets like STAT1 .

Biological Activity Data

Compound IC50 (µM) Target Selectivity
2,3-Dibromo-N-phenethyl-3-phenylpropanamideTBDSTAT3TBD
Benzothiadiazole derivative 115.8 ± 0.6STAT3Selective over STAT1
Benzothiadiazole derivative 225.1 ± 2.6STAT1Non-selective

Case Studies

  • STAT3 Inhibition : Inhibition studies demonstrated that compounds with similar structures to 2,3-dibromo-N-phenethyl-3-phenylpropanamide could effectively disrupt the interaction between STAT3 and its binding partners. The presence of bulky substituents was shown to affect the binding affinity negatively .
  • Mutational Analysis : Mutational studies on cysteine residues within the STAT3 protein revealed that specific mutations could confer resistance to inhibition by these compounds, indicating that these residues play a crucial role in the mechanism of action .

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